molecular formula C13H24O4 B14346632 Dimethyl heptyl(methyl)propanedioate CAS No. 98061-06-4

Dimethyl heptyl(methyl)propanedioate

Cat. No.: B14346632
CAS No.: 98061-06-4
M. Wt: 244.33 g/mol
InChI Key: JAPGDUASUPUJTF-UHFFFAOYSA-N
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Description

Dimethyl heptyl(methyl)propanedioate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl heptyl(methyl)propanedioate can be synthesized through the esterification of heptyl alcohol with methyl propanedioate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl heptyl(methyl)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or other functionalized compounds

Scientific Research Applications

Dimethyl heptyl(methyl)propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which dimethyl heptyl(methyl)propanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl propanedioate: A simpler ester with similar reactivity but different physical properties.

    Ethyl acetate: Another ester commonly used in organic synthesis and industrial applications.

    Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance industries.

Uniqueness

Dimethyl heptyl(methyl)propanedioate is unique due to its specific heptyl and methyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications where other esters may not be as effective.

Properties

CAS No.

98061-06-4

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

dimethyl 2-heptyl-2-methylpropanedioate

InChI

InChI=1S/C13H24O4/c1-5-6-7-8-9-10-13(2,11(14)16-3)12(15)17-4/h5-10H2,1-4H3

InChI Key

JAPGDUASUPUJTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C(=O)OC)C(=O)OC

Origin of Product

United States

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